molecular formula C26H58O9Si6 B1586835 1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane CAS No. 80722-63-0

1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane

Cat. No. B1586835
CAS RN: 80722-63-0
M. Wt: 683.2 g/mol
InChI Key: JCMFXEIQKSSNTG-UHFFFAOYSA-N
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Description

1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane is a methacrylate siloxane supplied by Co-Formula . It is a transparent liquid with a color ranging from colorless to light yellow . It has a specific gravity of 0.989 and a refractive index of 1.432 . It is sensitive to moisture .


Synthesis Analysis

The synthesis of the MMA-BMPMS copolymer, which consists of 1,3-bis(3-methacryloxypropyl)-1,1,3,3-tetramethyldisiloxane (BMPMS) and methyl methacrylate (MMA) monomer, involves mixing the BMPMS monomer with the MMA monomer at molar ratios of 0, 10, 30, 50, and 70 mol% . Benzoyl peroxide (BPO) is added to the monomer mixtures at 0.5 mass% . The mixture is then poured into a poly(propylene) tube and sealed . Polymerization is done at 53°C for 5 days in a water bath followed by at 100°C for 1 h in a dry oven .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane can be viewed using Java or Javascript .


Chemical Reactions Analysis

1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane is used as an important intermediate in the manufacture of silicone compounds . It can also be used as a monomer and as a coupling agent in polymerization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane include a flash point of 110°C, boiling point of 150°C, and melting point of less than 0°C . It is sensitive to moisture .

Scientific Research Applications

Reactivity and Polymerization Applications

The reactivity of disilyne compounds toward silylcyanide, including derivatives similar to 1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane, has been studied. Such reactions can lead to the formation of bis-adducts with silaketenimine character and diaza-disilabenzene analogues, showcasing the compound's versatility in creating novel chemical structures with potential applications in materials science (Takeuchi et al., 2008).

Dental Materials Development

Significant research has focused on developing dental materials, such as light-cured dental resins that do not derive from bisphenol A (BPA), due to health concerns associated with BPA. New dental resin systems have been developed to replace the commonly used bis-GMA/TEGDMA system, highlighting the importance of 1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane derivatives in formulating safer, high-performance dental materials (Yu et al., 2014).

Polymer Synthesis and Modification

The synthesis and characterization of polymers and composites derived from methacrylate monomers, including those similar to 1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane, have been extensively studied. These studies include examining the polymerization kinetics, mechanical properties, and thermal behavior of such materials, providing insights into their potential applications in creating advanced polymer-based materials with desirable properties (Sandner et al., 1997).

Organic-Inorganic Hybrid Materials

Research has also explored the development of organic-inorganic polymer hybrids using siloxane-based monomers, demonstrating the compound's role in enhancing compatibility and crosslinking within hybrid materials. These hybrids exhibit unique physical and chemical properties, making them suitable for various applications, including coatings, adhesives, and composites (Cazacu et al., 2003).

Safety And Hazards

The safety data sheet for 1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane suggests that it causes serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance .

properties

IUPAC Name

3-[[3-(2-methylprop-2-enoyloxy)propyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H58O9Si6/c1-23(2)25(27)29-19-17-21-40(31-36(5,6)7,32-37(8,9)10)35-41(33-38(11,12)13,34-39(14,15)16)22-18-20-30-26(28)24(3)4/h1,3,17-22H2,2,4-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMFXEIQKSSNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](CCCOC(=O)C(=C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H58O9Si6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373501
Record name {1,1,1,7,7,7-Hexamethyl-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane-3,5-diyl}di(propane-3,1-diyl) bis(2-methylprop-2-enoate)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

683.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane

CAS RN

80722-63-0
Record name 1,1′-[[1,1,3,3-Tetrakis[(trimethylsilyl)oxy]-1,3-disiloxanediyl]di-3,1-propanediyl] bis(2-methyl-2-propenoate)
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Record name 1,3-Bis(3-methacryloxypropyl)tetrakis(trimethylsiloxy)disiloxane
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Record name {1,1,1,7,7,7-Hexamethyl-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane-3,5-diyl}di(propane-3,1-diyl) bis(2-methylprop-2-enoate)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-[[1,1,3,3-tetrakis[(trimethylsilyl)oxy]-1,3-disiloxanediyl]di-3,1-propanediyl] ester
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Record name 1,3-Bis(3-methacryloxypropyl)tetrakis(trimethylsiloxy)disiloxane
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Synthesis routes and methods

Procedure details

1.3-Bis(γ-methacryloxypropyl)-1,1,3,3-tetra(trimethylsiloxy)disiloxane (TETRA) was prepared following the same procedure as in Example (b) with 0.1 mole of γ-methacryloxypropyltrimethoxysilane (MEMO) and 0.2 mole of chlorotrimethylsilane.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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